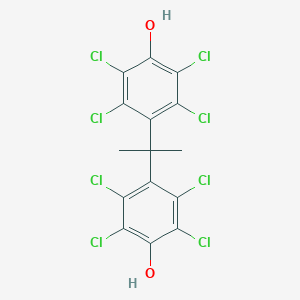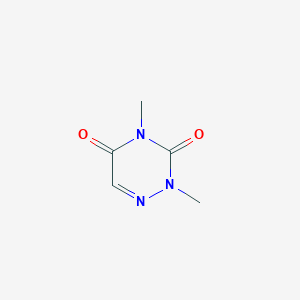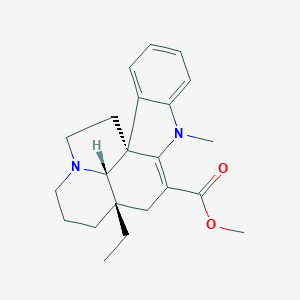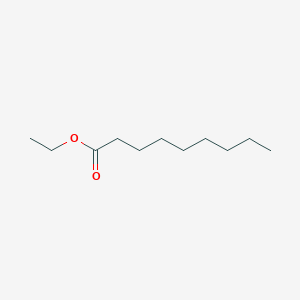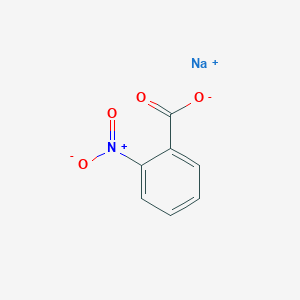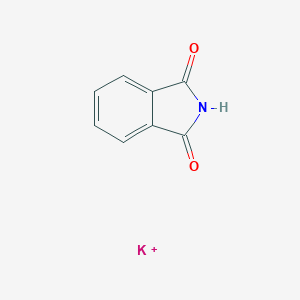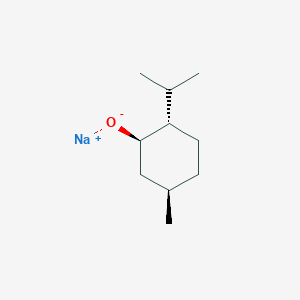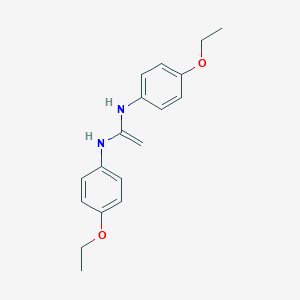
N-(Dimethyl-lambda4-sulfanylidene)-4-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Dimethyl-lambda4-sulfanylidene)-4-nitrobenzenesulfonamide, commonly known as DMTS, is a sulfur-containing organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTS is a yellow crystalline powder that is soluble in organic solvents and is widely used in research laboratories for its unique properties.
Wirkmechanismus
The mechanism of action of DMTS is not fully understood. However, it is believed that DMTS exerts its biological effects by modifying the thiol groups of proteins and peptides. This modification can lead to changes in the structure and function of the protein or peptide, resulting in altered biological activity.
Biochemische Und Physiologische Effekte
DMTS has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that DMTS can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. DMTS has also been shown to induce apoptosis (programmed cell death) in cancer cells. In vivo studies have demonstrated that DMTS can reduce inflammation and tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DMTS is its ease of synthesis and availability. DMTS is relatively inexpensive and can be synthesized in a laboratory setting. Additionally, DMTS has a unique sulfur-containing structure that makes it a useful reagent for the modification of proteins and peptides. However, one limitation of DMTS is its potential toxicity. DMTS can be toxic if ingested or inhaled, and proper safety precautions should be taken when handling this compound.
Zukünftige Richtungen
There are several future directions for research involving DMTS. One area of interest is the development of DMTS-based therapies for the treatment of inflammatory diseases and cancer. Another area of interest is the use of DMTS as a tool for the modification of proteins and peptides. Additionally, further studies are needed to fully understand the mechanism of action of DMTS and its potential toxicity. Overall, DMTS has significant potential for a wide range of scientific applications and warrants further investigation.
Synthesemethoden
The synthesis of DMTS involves the reaction of 4-nitrobenzenesulfonyl chloride with dimethyl sulfide in the presence of a base such as triethylamine. The reaction takes place under mild conditions and yields DMTS as a product. The synthesis of DMTS is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
DMTS has been extensively studied for its potential applications in various fields such as medicine, biology, and chemistry. In medicine, DMTS has been found to possess anti-inflammatory and anti-cancer properties. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. In biology, DMTS has been used as a reagent for the modification of proteins and peptides. In chemistry, DMTS has been used as a sulfur source for the synthesis of various compounds.
Eigenschaften
CAS-Nummer |
18922-58-2 |
|---|---|
Produktname |
N-(Dimethyl-lambda4-sulfanylidene)-4-nitrobenzenesulfonamide |
Molekularformel |
C8H10N2O4S2 |
Molekulargewicht |
262.3 g/mol |
IUPAC-Name |
N-(dimethyl-λ4-sulfanylidene)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C8H10N2O4S2/c1-15(2)9-16(13,14)8-5-3-7(4-6-8)10(11)12/h3-6H,1-2H3 |
InChI-Schlüssel |
WEESENDMYMPAIX-UHFFFAOYSA-N |
SMILES |
CS(=NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])C |
Kanonische SMILES |
CS(=NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])C |
Synonyme |
S,S-Dimethyl-N-[(4-nitrophenyl)sulfonyl]sulfilimine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








